molecular formula C8H6BrCl B7974750 2-Bromo-1-chloro-4-ethenylbenzene

2-Bromo-1-chloro-4-ethenylbenzene

Cat. No.: B7974750
M. Wt: 217.49 g/mol
InChI Key: SOKQAEGVZBUORN-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-ethenylbenzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and an ethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-4-ethenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-4-ethenylbenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid or carbon tetrachloride and may require elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-4-ethenylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions can lead to saturated or halogenated compounds .

Scientific Research Applications

Chemistry: 2-Bromo-1-chloro-4-ethenylbenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor in the synthesis of pharmaceuticals with potential therapeutic applications .

Industry: Industrially, this compound is used in the production of polymers, agrochemicals, and dyes. Its unique properties make it suitable for creating materials with specific characteristics, such as improved thermal stability or resistance to degradation .

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-ethenylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Bromo-1-chloro-4-ethenylbenzene is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it more versatile in synthetic applications and valuable for creating complex molecules with specific properties .

Properties

IUPAC Name

2-bromo-1-chloro-4-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKQAEGVZBUORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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